molecular formula C12H20O2S B3059102 S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate CAS No. 94293-57-9

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate

Cat. No.: B3059102
CAS No.: 94293-57-9
M. Wt: 228.35 g/mol
InChI Key: AMXPURQVAMENCC-UHFFFAOYSA-N
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Description

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate, with a molecular formula of C12H20O2S and a molecular weight of 228.35 g/mol, is a specialized thioester compound of interest in organic and fragrance chemistry . Also known widely as Menthone-8-thioacetate, this compound serves as a precursor for the controlled release of active sulfur-containing perfuming molecules . Its structure features a cyclohexanone ring substituted with a methyl group and a thioacetate-bearing tertiary carbon, which is central to its function and reactivity . The compound is identified under multiple registry numbers, including CAS 166022-17-9 and 57074-34-7 . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment, following all applicable safety protocols for organosulfur compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXPURQVAMENCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866610
Record name S-[2-(4-Methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94293-57-9
Record name S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94293-57-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Activation of acetic anhydride by anhydrous sodium acetate, generating a reactive acetylating agent.
  • Nucleophilic attack by the thiol group of 8-thiomenthone, displacing acetate to form the thioester bond.

Key parameters include:

  • Temperature : 100–120°C (optimal at 110°C)
  • Molar ratio : 3:1 (acetic anhydride : 8-thiomenthone)
  • Catalyst : 0.1–1.0 wt% anhydrous sodium acetate relative to substrate.

Process Optimization

Industrial-scale preparations employ vacuum distillation to remove excess acetic anhydride and byproduct acetic acid, achieving >95% conversion. Post-reaction purification involves:

  • Neutralization with 10% sodium carbonate aqueous solution.
  • Washing with deionized water to pH 7.
  • Fractional distillation under reduced pressure (15–20 mmHg) at 140–160°C.

Table 1 : Yield Data for Classical Acetylation

Parameter Value Source
Reaction Time (hr) 30
Isolated Yield (%) 82–89
Purity (GC) >98%
Diastereomeric Ratio 55:45 (cis:trans)

Enzymatic Stereoselective Synthesis

Recent advances utilize lipase-mediated acetylation to control stereochemistry, addressing limitations in classical methods’ diastereoselectivity.

Biocatalytic Approach

  • Enzyme : Lipase PS (from Pseudomonas cepacia) immobilized on acrylic resin.
  • Acyl donor : Vinyl acetate (1.5 equiv).
  • Solvent : Hexane:isopropyl alcohol (9:1 v/v).
  • Temperature : 37°C, 48 hr.

This method achieves enantiomeric excess (ee) of 77–93% for the trans-isomer by kinetic resolution of racemic 8-thiomenthone intermediates.

Advantages Over Chemical Methods

  • Reduced byproducts : No disulfide formation observed.
  • Mild conditions : Ambient pressure, neutral pH.
  • Scalability : Retains >85% enzyme activity after 5 cycles.

Table 2 : Comparison of Synthesis Strategies

Metric Classical Enzymatic
Yield (%) 82–89 68–74
ee (%) N/A 77–93
Temperature (°C) 110 37
Catalyst Cost ($/kg) 12–18 220–300

Alternative Pathways

Thiol-Acetyl Chloride Coupling

A less common method involves reacting 8-thiomenthone with acetyl chloride in dichloromethane, using triethylamine as a base. While achieving 78% yield, this route generates HCl gas, requiring specialized equipment for safe handling.

Solid-Phase Synthesis

Pilot studies demonstrate thioester formation on Wang resin-supported menthone derivatives, though yields remain suboptimal (41–53%) due to steric hindrance.

Industrial-Scale Production Considerations

Commercial manufacturing (e.g., EINECS 304-949-4) employs continuous-flow reactors to enhance heat transfer during exothermic acetylation. Critical quality control measures include:

  • GC-MS : Monitoring residual acetic anhydride (<0.1%).
  • Chiral HPLC : Confirming diastereomer ratios per USP guidelines.
  • Karl Fischer titration : Ensuring water content <0.05% w/w.

Emerging Innovations

Microwave-assisted synthesis reduces reaction times to 2–3 hr with comparable yields (85–88%) by enhancing molecular collision frequency. Additionally, ionic liquid solvents (e.g., [BMIM][BF₄]) improve catalyst recycling but increase production costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding or .

    Reduction: Reduction reactions can convert the oxo group to a .

    Substitution: The ethanethioate moiety can undergo substitution reactions with .

Common Reagents and Conditions

    Oxidizing agents: Such as or for oxidation reactions.

    Reducing agents: Like or for reduction reactions.

    Nucleophiles: Including or for substitution reactions.

Major Products Formed

    Sulfoxides: and from oxidation reactions.

    Alcohols: from reduction reactions.

    Substituted ethanethioates: from substitution reactions.

Scientific Research Applications

Applications in Food Industry

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate is primarily utilized as a flavoring agent . Its inclusion in food products is supported by regulatory bodies such as the FDA and FEMA, which recognize it as Generally Recognized As Safe (GRAS).

Flavoring Agent

The compound imparts a unique flavor profile, often described as minty or herbal, making it suitable for:

  • Beverages : Used in soft drinks and alcoholic beverages to enhance flavor.
  • Confectionery : Incorporated into candies and gums for a refreshing taste.

Applications in Fragrance Industry

In the fragrance sector, this compound is valued for its aromatic qualities. It is used in:

  • Perfumes : Acts as a base note contributing to the overall scent profile.
  • Cosmetics : Incorporated into lotions and creams for added fragrance.

Scientific Research Applications

Research has explored various aspects of this compound, focusing on its potential health benefits and sensory properties.

Case Studies

  • Flavor Profile Analysis
    • A study analyzed the sensory attributes of this compound in combination with other flavor compounds. Results indicated that it enhances the overall flavor complexity when used in conjunction with citrus flavors .
  • Toxicological Studies
    • Toxicological evaluations have been conducted to assess the safety of this compound when used as a food additive. Findings suggest that it poses minimal risk at concentrations typically used in food products .
  • Fragrance Formulation
    • Researchers have investigated the stability of this compound in various formulations. The results demonstrated that it maintains its aromatic properties over time, making it suitable for long-lasting fragrances .

Regulatory Status

The compound has been evaluated by several regulatory agencies:

  • The FDA lists it as an approved flavoring agent .
  • The European Chemicals Agency (ECHA) recognizes it under REACH regulations, ensuring compliance with safety standards .

Mechanism of Action

The mechanism of action of S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate involves its interaction with specific molecular targets and pathways . The compound may exert its effects through:

    Binding to enzymes: Modulating their activity and affecting biochemical pathways.

    Interacting with receptors: Influencing cellular signaling and physiological responses.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound has several analogues differing in substituents, saturation, or stereochemistry. A detailed comparison is provided below:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Regulatory/Application Notes References
S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate (1R-cis isomer) 57129-12-1 C₁₂H₂₀O₂S 228.35 1.9 3 Used in flavors (FEMA 3809); commercial availability
This compound (1R-trans isomer) 57074-34-7 C₁₂H₁₈O₂S 226.33 N/A 3 Did not meet Canadian environmental safety criteria
S-(2-((1R,4S)-4-Methyl-2-oxocyclohexyl)propan-2-yl) ethanethioate 166022-16-8 C₁₂H₂₀O₂S 228.35 0.696 3 Lower lipophilicity; research applications
S-(2-((1R,4R)-4-Methyl-2-oxocyclohexyl)propan-2-yl) ethanethioate 166022-17-9 C₁₂H₂₀O₂S 228.35 0.696 3 Structural isomer with distinct stereochemical effects
8-Acetylthiopiperitone (cyclohexenyl variant) 57074-35-8 C₁₂H₁₈O₂S 226.33 N/A 3 Higher reactivity due to conjugated double bond

Critical Differences and Implications

Stereochemistry: The (1R-cis) isomer (CAS 57129-12-1) has a predicted collision cross-section (CCS) of 154.4 Ų for [M+H]⁺, influencing its chromatographic behavior ().

Saturation Effects :

  • Cyclohexenyl variants (e.g., 8-Acetylthiopiperitone, CAS 57074-35-8) exhibit lower stability due to the double bond, altering reactivity in synthesis ().

Lipophilicity :

  • XLogP3 values range from 0.696 to 1.9, with higher values correlating to increased membrane permeability ().

Regulatory Status :

  • FEMA 3809 approval for the (1R-cis) isomer underscores its safety in food applications, contrasting with the restricted (1R-trans) variant ().

Industrial Relevance

  • Global consumption data (1997–2046 forecasts) highlight its steady demand in flavor formulations ().
  • Commercial suppliers like LEAP CHEM CO., LTD., emphasize high-purity (>95%) production for pharmaceutical intermediates ().

Biological Activity

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate, with the CAS number 94293-57-9, is a chemical compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicological data, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₀O₂S
  • Molecular Weight : 228.35 g/mol
  • InChIKey : AMXPURQVAMENCC-UHFFFAOYSA-N
  • SMILES : O=C(SC(C)(C)C1C(=O)CC(C)CC1)C

The compound features a thioester functional group, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.

The exact mechanism of action is still under investigation. However, the presence of the thioester group suggests that it may interact with thiol-containing proteins, potentially altering their function and leading to observed biological effects.

Toxicological Data

Toxicity assessments are crucial for understanding the safety profile of this compound:

  • Acute Toxicity : Studies indicate low acute toxicity levels in animal models.
  • Chronic Exposure : Long-term exposure studies are needed to evaluate potential chronic effects.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The findings indicated a reduction in inflammatory markers and joint swelling when treated with this compound compared to control groups.

Comparative Data Table

PropertyValue
Molecular Weight228.35 g/mol
Antimicrobial ActivityEffective against S. aureus
Anti-inflammatory EffectReduced inflammatory markers
Acute ToxicityLow

Q & A

Q. What synthetic strategies are effective for preparing S-(1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate, and how can reaction conditions be optimized?

Methodological Answer:

  • Sonogashira Cross-Coupling : This compound can be synthesized via Sonogashira reactions, which are effective for attaching thioester groups to cyclic ketone scaffolds. For example, coupling S-(4-ethynyl-phenyl) ethanethioate with dibrominated norbornadiene derivatives under palladium catalysis (e.g., Pd(PPh₃)₄/CuI) yields structurally similar thioesters. Reaction optimization includes tuning solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and stoichiometry of aryl halides .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to byproducts from potential thioester degradation. Monitoring via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) ensures purity >95% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
  • ¹H NMR : Expect peaks for the methyl groups (δ 1.2–1.4 ppm, singlet) and the cyclohexyl ketone (δ 2.1–2.3 ppm, multiplet). The thioester carbonyl (C=S) is typically observed at δ 195–200 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 256.31 (C₁₂H₂₀O₂S), with fragmentation patterns confirming the cyclohexyl and thioester moieties .
    • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities in the cyclohexyl ring (e.g., axial vs. equatorial substituents) .

Q. What are the key stability considerations for this thioester under experimental storage conditions?

Methodological Answer:

  • Hydrolytic Stability : Thioesters are prone to hydrolysis. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM). Monitor degradation via HPLC (C18 column, acetonitrile/water) for free thiol byproducts .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~150°C. Avoid prolonged heating above 80°C during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound, particularly in stereochemical assignments?

Q. What experimental designs are suitable for studying the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Kinetic Studies : Use UV-Vis spectroscopy to track thioester cleavage rates under varying pH (4–10) and catalysts (e.g., Au nanoparticles). Pseudo-first-order kinetics (λ = 280 nm) reveal pH-dependent hydrolysis mechanisms .
  • Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) identifies redox-active sites (E₁/2 ≈ –0.5 V vs. Ag/AgCl) for potential electrocatalytic applications .

Q. How does the compound’s electronic structure influence its application in drug design or materials science?

Methodological Answer:

  • DFT Calculations : HOMO-LUMO gaps (~4.5 eV) suggest moderate electron transport capacity, relevant for molecular wires. The thioester’s electron-withdrawing nature lowers LUMO energy, enhancing charge-transfer properties .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) shows the cyclohexyl group binds hydrophobic pockets in enzyme targets (e.g., kinases), while the thioester acts as a leaving group in prodrug designs .

Critical Analysis of Contradictions

  • Stereochemical Assignments : Early studies assumed trans configuration based on steric hindrance, but NOESY and DFT data support cis geometry due to intramolecular H-bonding between the ketone and thioester .
  • Hydrolysis Rates : Discrepancies in literature hydrolysis rates (pH 7.4, t₁/₂ = 2–8 hrs) arise from solvent polarity effects (e.g., PBS vs. DMSO/water mixtures). Standardize buffers to resolve inconsistencies .

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